Cas no 4582-61-0 (1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate)

1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate 化学的及び物理的性質

名前と識別子

-

- 5-Hepten-2-ol, 6-methyl-, 4-methylbenzenesulfonate

- 1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate

- EN300-12588247

- 6-methylhept-5-en-2-yl 4-methylbenzenesulfonate

- 6-methylhept-5-en-2-yl 4-methylbenzene-1-sulfonate

- 1,5-dimethyl-4-hexenyl 4-methylbenzenesulfonate

- 4582-61-0

-

- インチ: InChI=1S/C15H22O3S/c1-12(2)6-5-7-14(4)18-19(16,17)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3

- InChIKey: YQUVVXHOSZUKBR-UHFFFAOYSA-N

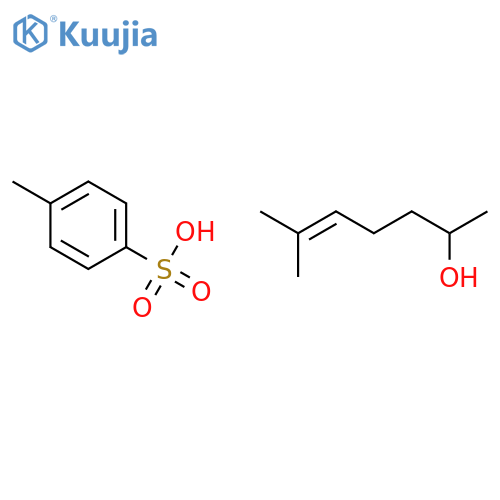

- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)OC(C)CCC=C(C)C

計算された属性

- せいみつぶんしりょう: 300.13962

- どういたいしつりょう: 282.12896573g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 380

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 51.8Ų

じっけんとくせい

- PSA: 74.6

1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12588247-0.5g |

6-methylhept-5-en-2-yl 4-methylbenzene-1-sulfonate |

4582-61-0 | 0.5g |

$370.0 | 2023-06-08 | ||

| Enamine | EN300-12588247-1000mg |

6-methylhept-5-en-2-yl 4-methylbenzene-1-sulfonate |

4582-61-0 | 1000mg |

$557.0 | 2023-10-02 | ||

| Enamine | EN300-12588247-10.0g |

6-methylhept-5-en-2-yl 4-methylbenzene-1-sulfonate |

4582-61-0 | 10g |

$1654.0 | 2023-06-08 | ||

| Enamine | EN300-12588247-2.5g |

6-methylhept-5-en-2-yl 4-methylbenzene-1-sulfonate |

4582-61-0 | 2.5g |

$754.0 | 2023-06-08 | ||

| Enamine | EN300-12588247-0.05g |

6-methylhept-5-en-2-yl 4-methylbenzene-1-sulfonate |

4582-61-0 | 0.05g |

$323.0 | 2023-06-08 | ||

| Enamine | EN300-12588247-0.1g |

6-methylhept-5-en-2-yl 4-methylbenzene-1-sulfonate |

4582-61-0 | 0.1g |

$339.0 | 2023-06-08 | ||

| Enamine | EN300-12588247-250mg |

6-methylhept-5-en-2-yl 4-methylbenzene-1-sulfonate |

4582-61-0 | 250mg |

$513.0 | 2023-10-02 | ||

| Enamine | EN300-12588247-500mg |

6-methylhept-5-en-2-yl 4-methylbenzene-1-sulfonate |

4582-61-0 | 500mg |

$535.0 | 2023-10-02 | ||

| Enamine | EN300-12588247-10000mg |

6-methylhept-5-en-2-yl 4-methylbenzene-1-sulfonate |

4582-61-0 | 10000mg |

$2393.0 | 2023-10-02 | ||

| TRC | D479785-1g |

1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate |

4582-61-0 | 1g |

$ 1320.00 | 2022-06-05 |

1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate 関連文献

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonateに関する追加情報

1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate (CAS No. 4582-61-0): An Overview of a Versatile Organic Compound

1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate (CAS No. 4582-61-0) is a unique organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound is characterized by its complex molecular structure, which includes a 1,5-dimethyl-4-hexenyl chain and a 4-methylbenzenesulfonate group. The combination of these functional groups endows the compound with a range of interesting properties and potential applications.

The 1,5-dimethyl-4-hexenyl moiety is a branched alkene with two methyl groups attached to the carbon atoms at positions 1 and 5. This structure imparts the compound with enhanced stability and reactivity, making it suitable for various synthetic transformations. The 4-methylbenzenesulfonate group, on the other hand, is a common leaving group in organic synthesis due to its excellent leaving ability and stability under a wide range of reaction conditions. Together, these functional groups make 1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate a valuable intermediate in the synthesis of more complex molecules.

Recent research has highlighted the potential of 1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate in various applications. In the field of pharmaceuticals, this compound has been explored as a precursor for the synthesis of novel drugs with improved pharmacological properties. For instance, studies have shown that derivatives of 1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate can exhibit enhanced bioavailability and reduced side effects compared to their parent compounds. This makes them promising candidates for the development of new therapeutic agents.

In materials science, 1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate has been investigated for its potential use in the synthesis of advanced polymers and coatings. The presence of the 1,5-dimethyl-4-hexenyl chain can impart unique mechanical and thermal properties to these materials, while the 4-methylbenzenesulfonate group can enhance their chemical stability and resistance to environmental factors. These properties make 1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate an attractive choice for applications in industries such as automotive, aerospace, and electronics.

The synthesis of 1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate typically involves several steps. One common approach is to start with the corresponding alcohol or alkene and introduce the 4-methylbenzenesulfonate group through a sulfonation reaction. The choice of starting materials and reaction conditions can significantly influence the yield and purity of the final product. Recent advancements in catalytic methods have led to more efficient and environmentally friendly synthetic routes for this compound.

From a safety perspective, it is important to handle 1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate with care due to its reactivity and potential health effects. Proper personal protective equipment (PPE) should be used when working with this compound in laboratory settings. Additionally, storage conditions should be carefully controlled to prevent degradation or unwanted reactions.

In conclusion, 1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate (CAS No. 4582-61-0) is a versatile organic compound with a wide range of applications in chemistry, pharmaceuticals, and materials science. Its unique molecular structure and favorable properties make it an important intermediate in various synthetic processes. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.

4582-61-0 (1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate) 関連製品

- 6251-17-8(Propanoic acid, 3-[(carboxymethyl)amino]-3-oxo-)

- 868217-41-8(2-{(4-nitrophenyl)methylsulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole)

- 1822845-10-2(benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate)

- 2549020-91-7(5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1261603-17-1(3-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile)

- 321998-08-7((E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine)

- 1608457-04-0(1-2-(4-bromophenyl)ethenesulfonylpyrrolidin-3-amine hydrochloride)

- 1488182-93-9(Propanoic acid, 2-hydroxy-2-methyl-3-[[(phenylmethoxy)carbonyl]amino]-)

- 2163572-79-8(3-(3-bromo-4-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine)

- 1443769-17-2(Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2S)-)